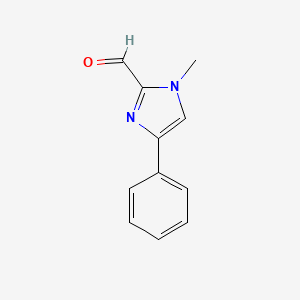

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-4-phenylimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQFWZBGEVSOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245080 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123511-51-3 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis, Structure, and Application of 1-methyl-4-phenylimidazole-2-carboxaldehyde

Abstract: This technical guide provides an in-depth analysis of 1-methyl-4-phenylimidazole-2-carboxaldehyde, a heterocyclic compound of significant interest to the scientific and drug development communities. We will explore a robust synthetic pathway, delve into the detailed structural elucidation using modern spectroscopic techniques, and discuss the molecule's potential as a versatile intermediate in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical profile.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a crucial pharmacophore. Phenyl-substituted imidazoles, in particular, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a carboxaldehyde group at the C2 position, as in 1-methyl-4-phenylimidazole-2-carboxaldehyde, provides a reactive handle for further synthetic modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Synthesis and Mechanism

The construction of 1-methyl-4-phenylimidazole-2-carboxaldehyde can be approached through a logical, multi-step sequence. A common and efficient strategy involves the initial synthesis of the 1-methyl-4-phenylimidazole core, followed by formylation at the electron-rich C2 position.

Rationale for Synthetic Strategy

The chosen synthetic route prioritizes efficiency and the use of well-established, high-yielding reactions. The Vilsmeier-Haack reaction is the method of choice for the formylation step. This reaction is ideal for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] The imidazole ring, particularly when N-alkylated, is sufficiently activated to undergo this electrophilic substitution at the C2 position, which is the most electronically favorable site for such an attack.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1-methyl-4-phenylimidazole-2-carboxaldehyde.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-methyl-4-phenylimidazole The synthesis of the 4-phenylimidazole core can be achieved via methods such as the Debus-Radziszewski reaction or from starting materials like α-bromoacetophenone.[9][10] Following the formation of 4-phenylimidazole, N-methylation is performed.

-

Dissolve 4-phenylimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base , such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture at room temperature for 30 minutes to generate the imidazolide anion.

-

Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-phenylimidazole.

Step 3: Vilsmeier-Haack Formylation This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[8][11]

-

Prepare the Vilsmeier reagent: In a flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the chloroiminium salt (Vilsmeier reagent).

-

Add the substrate: Dissolve 1-methyl-4-phenylimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Heat the reaction: Warm the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC.

-

Hydrolyze the intermediate: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Basify the solution to a pH of 8-9 using a cold aqueous solution of sodium hydroxide (NaOH) or sodium acetate.[8]

-

Extract the product with ethyl acetate or dichloromethane (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield pure 1-methyl-4-phenylimidazole-2-carboxaldehyde.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The trustworthiness of this protocol is grounded in its well-understood mechanism. The reaction proceeds in two main stages.[7][12]

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.[8][12]

-

Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-methyl-4-phenylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup to yield the final aldehyde product.[12]

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Structural Elucidation and Spectroscopic Profile

The confirmation of the chemical structure of 1-methyl-4-phenylimidazole-2-carboxaldehyde (C₁₁H₁₀N₂O, Monoisotopic Mass: 186.0793 Da) relies on a combination of spectroscopic methods.[13] Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected spectra for the target compound are detailed below. Note that fast tautomerization can sometimes complicate NMR spectra of imidazoles, but N-methylation locks the structure and typically yields clean spectra.[14]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CH O) | 9.5 – 10.0 | Singlet (s) | 1H | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. |

| Imidazole Ring (C5-H ) | 7.6 – 8.0 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. No adjacent protons for coupling. |

| Phenyl Ring (-C₆H ₅) | 7.2 – 7.6 | Multiplet (m) | 5H | Protons reside in the typical aromatic region. |

| N-Methyl (-CH ₃) | 3.8 – 4.2 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom within a heteroaromatic system. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (-C HO) | 180 – 185 | Carbonyl carbon, highly deshielded. |

| Imidazole Ring (C 2) | 145 – 150 | Attached to two nitrogen atoms and the aldehyde group. |

| Imidazole Ring (C 4) | 138 – 142 | Attached to the phenyl group and a nitrogen atom. |

| Imidazole Ring (C 5) | 120 – 125 | Standard aromatic region for a CH carbon in the ring.[15] |

| Phenyl Ring (C -ipso) | 130 – 135 | Quaternary carbon attached to the imidazole ring. |

| Phenyl Ring (-C ₆H₅) | 125 – 130 | Aromatic carbons of the phenyl substituent. |

| N-Methyl (-C H₃) | 33 – 38 | Aliphatic carbon attached to a nitrogen atom. |

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to confirm these assignments, showing positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons (like C2, C4, and the ipso-phenyl carbon) would be absent.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Weak-Medium | A characteristic pair of bands for an aldehyde C-H bond.[17] |

| C=O Stretch (Aldehyde) | 1680 – 1700 | Strong | Conjugation with the imidazole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |

| C=C and C=N Stretches | 1450 – 1600 | Medium | Vibrations from the imidazole and phenyl aromatic rings. |

| Aromatic C-H Stretch | 3000 – 3100 | Medium-Weak | Characteristic of C-H bonds on the aromatic rings.[17] |

| Aliphatic C-H Stretch | 2850 – 2960 | Medium-Weak | C-H bonds of the N-methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): An electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.[18]

-

Key Fragmentation Patterns: The fragmentation is characteristic of aromatic aldehydes.[19]

-

[M-1]⁺ (m/z = 185): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z = 157): Loss of the entire formyl radical (•CHO), a very common fragmentation pathway for aldehydes.

-

[M-28]⁺ (m/z = 158): Loss of a neutral carbon monoxide (CO) molecule from the [M]⁺ peak is also possible.

-

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling and application.

Table 4: Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[13] |

| Molecular Weight | 186.21 g/mol | PubChem[13] |

| Appearance | Expected to be a crystalline solid | General observation for similar compounds |

| Melting Point | 103-105 °C | ChemSynthesis[20] |

| SMILES | CN1C=C(N=C1C=O)C2=CC=CC=C2 | PubChemLite[13] |

| InChIKey | DGQFWZBGEVSOQG-UHFFFAOYSA-N | PubChemLite[13] |

Reactivity and Applications in Drug Development

The structural features of 1-methyl-4-phenylimidazole-2-carboxaldehyde make it a highly valuable intermediate for drug development professionals.

The Aldehyde Moiety as a Synthetic Handle

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. Its primary utility lies in the formation of imines (Schiff bases) through condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug-like molecules. For instance, Schiff base ligands derived from imidazole-2-carboxaldehyde have been used to create metal complexes with significant antimicrobial activity.[1]

The Phenylimidazole Scaffold as a Pharmacophore

The core 1-methyl-4-phenylimidazole structure is itself a potent pharmacophore. The phenyl group can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal-coordinating ligand. Modifying the aldehyde can fine-tune the molecule's electronic properties, solubility, and steric profile to optimize its binding affinity and pharmacological activity.[5] Derivatives of phenylimidazoles are explored as agrochemicals and in materials science for applications like organic light-emitting diodes (OLEDs).[5]

Conclusion

1-methyl-4-phenylimidazole-2-carboxaldehyde is a compound with a well-defined structure and significant synthetic potential. Its preparation via a reliable Vilsmeier-Haack formylation route is efficient and mechanistically understood. The structure is unambiguously confirmed by a suite of spectroscopic techniques—NMR, IR, and MS—which provide a complete picture of its atomic connectivity and functional groups. For researchers in drug discovery, the combination of a biologically active phenylimidazole core with a synthetically versatile aldehyde handle makes this molecule an exceptionally valuable platform for the development of novel therapeutic agents.

References

- Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.

- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88.

- Benchchem. (n.d.). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.

- ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.

- RSC Publishing. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline.

- Bentham Science Publishers. (2009). Bioactive N-Phenylimidazole Derivatives.

- SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Caloong Chemical Co., Ltd. (2024, November 13). Applications of 2 - phenylimidazole in Various Fields.

- American Chemical Society. (1994).

- Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95.

- International Journal of Pharmaceutical Sciences. (2025, March 7).

- PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.

- PMC. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.

- ChemSynthesis. (2025, May 20). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.

- Semantic Scholar. (n.d.).

- Supporting Information For. (n.d.).

- PMC - NIH. (n.d.).

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-.

- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.

- PubChemLite. (n.d.). 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O).

- ResearchGate. (n.d.).

- CONICET. (n.d.).

- The Journal of Physical Chemistry A. (2024, May 30). The Cohesive Interactions in Phenylimidazoles.

- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole.

- Sílice (CSIC). (1986). Mass spectrometry of imidazole‐4(5)

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Reactions of 1-methylimidazole-4-carboxamide.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.

- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde - Mass spectrum (electron ionization).

- SpectraBase. (n.d.). 2-Phenylimidazole.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. caloongchem.com [caloongchem.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 10. caloongchem.com [caloongchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. PubChemLite - 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 14. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.utah.edu [chemistry.utah.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

- 19. Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives | Publicación [silice.csic.es]

- 20. chemsynthesis.com [chemsynthesis.com]

A Senior Application Scientist's Guide to 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will detail its core physicochemical properties, outline a robust synthetic protocol with mechanistic insights, describe methods for its spectroscopic characterization, and explore its chemical reactivity. The primary focus will be on its role as a versatile building block for the development of novel therapeutic agents, particularly in the context of enzyme inhibition. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility stems from its unique electronic properties: it can act as a hydrogen bond donor and acceptor, a proton shuttle in enzyme active sites, and a coordinating ligand for metal ions. Furthermore, its rigid, planar structure provides a reliable anchor for orienting appended functional groups in three-dimensional space.

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a specific derivative that combines several key features for drug design:

-

The imidazole core provides the foundational biological activity and pharmacokinetic properties.

-

The N-methyl group blocks one of the nitrogen atoms from participating in hydrogen bonding, which can be crucial for tuning solubility and metabolic stability.

-

The 4-phenyl group introduces a lipophilic moiety capable of engaging in hydrophobic and π-stacking interactions within protein binding pockets.

-

The 2-carbaldehyde group is a highly versatile chemical handle, serving as a key reactive site for synthetic elaboration into more complex molecules.

This combination makes the title compound a valuable intermediate, particularly for synthesizing inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO), an important target in immuno-oncology.[3]

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the first step in any research endeavor. The key identifiers and computed properties for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChemLite[4] |

| Molecular Weight | 186.21 g/mol | Calculated |

| Monoisotopic Mass | 186.07932 Da | PubChemLite[4] |

| IUPAC Name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | PubChemLite[4] |

| SMILES | CN1C=C(N=C1C=O)C2=CC=CC=C2 | PubChemLite[4] |

| InChIKey | DGQFWZBGEVSOQG-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XlogP | 1.5 | PubChemLite[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[4] |

| Hydrogen Bond Donor Count | 0 | PubChemLite[4] |

Synthesis and Purification: A Validated Workflow

The synthesis of substituted imidazoles can be approached through various established methodologies.[1][2] A common and reliable strategy for preparing the title compound involves the N-methylation of a pre-formed 4-phenyl-1H-imidazole-2-carbaldehyde precursor. This approach offers high selectivity and is amenable to scale-up.

Experimental Protocol

Reaction: N-methylation of 4-phenyl-1H-imidazole-2-carbaldehyde.

Step 1: Deprotonation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Causality Note: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the imidazole N-H to form the corresponding sodium salt. Performing this at 0 °C controls the exothermic reaction and minimizes potential side reactions.

-

Step 2: Alkylation

-

After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase.

-

Causality Note: Methyl iodide is a highly reactive electrophile. The newly formed imidazolide anion is a potent nucleophile, leading to a rapid Sₙ2 reaction to form the N-methylated product.

-

Step 3: Work-up and Purification

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Self-Validation: The purification step is critical. TLC monitoring confirms the consumption of starting material and the formation of a new, less polar product. Column chromatography isolates the target compound from unreacted starting material, excess electrophile, and any potential side products, ensuring high purity for subsequent characterization and use.

-

Caption: Synthetic workflow for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following table outlines the predicted spectroscopic data based on the compound's structure and known values for similar analogs.[5]

| Technique | Feature | Predicted Chemical Shift (δ) / Value | Rationale |

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.1 ppm (s, 1H) | The electron-withdrawing nature of the C=O bond and the imidazole ring strongly deshields this proton. |

| Phenyl (Ar-H) | 7.4 - 7.8 ppm (m, 5H) | Typical aromatic region. Protons ortho to the imidazole ring will be furthest downfield. | |

| Imidazole (C5-H) | ~7.9 ppm (s, 1H) | The lone proton on the imidazole ring. Its exact shift is influenced by the adjacent phenyl and aldehyde groups. | |

| N-Methyl (-CH₃) | 3.8 - 4.0 ppm (s, 3H) | A singlet, as there are no adjacent protons. The nitrogen atom deshields these protons. | |

| ¹³C NMR | Aldehyde (C=O) | 185 - 190 ppm | Characteristic downfield shift for an aldehyde carbon. |

| Aromatic/Imidazole | 115 - 150 ppm | A complex region containing the signals for all carbons of the phenyl and imidazole rings. | |

| N-Methyl (-CH₃) | 33 - 36 ppm | Typical range for a methyl group attached to a nitrogen atom in a heteroaromatic system. | |

| Mass Spec | [M+H]⁺ | 187.0866 m/z | Calculated based on the monoisotopic mass.[4] High-resolution mass spectrometry should confirm this value to within 5 ppm. |

| IR Spec | C=O Stretch | ~1680 cm⁻¹ | A strong, sharp absorbance characteristic of a conjugated aldehyde. |

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is the primary center of reactivity, making the molecule an excellent synthetic intermediate.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent. This acid derivative can then be used in amide coupling reactions, a cornerstone of drug synthesis.[6]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This alcohol can serve as a point for ether or ester linkages.

-

Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new C-N bond. This is a highly efficient method for introducing diverse amine-containing side chains.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for the formation of new C-C bonds and the synthesis of secondary alcohols.

Caption: Key reaction pathways for derivatizing the aldehyde group.

Applications in Medicinal Chemistry

Phenyl-imidazole derivatives have shown significant promise as inhibitors of various enzymes. A prime example is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that is a key regulator of immune responses.[3] Tumors can exploit the IDO pathway to create an immunosuppressive microenvironment, allowing them to evade detection and destruction by the immune system.

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde serves as an ideal starting point for IDO inhibitors because:

-

Heme Coordination: The N-3 nitrogen of the imidazole ring can coordinate directly to the ferric or ferrous iron atom in the heme cofactor of the IDO active site.

-

Hydrophobic Pocket Interaction: The 4-phenyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.

-

Vector for Elaboration: The 2-carbaldehyde group points out of the active site and can be elaborated into larger functional groups that can form additional interactions with surface residues of the enzyme, further increasing potency.

Conclusion

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. Its synthesis is straightforward, its structure is readily confirmed by standard analytical techniques, and its functional handles provide a gateway to vast chemical diversity. For researchers and scientists in drug development, this molecule represents a validated starting point for the rational design of potent and selective enzyme inhibitors, holding significant potential for the development of next-generation therapeutics.

References

-

PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Gomtsyan, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

PubChem. 1-Phenyl-1H-imidazole-4-carbaldehyde | C10H8N2O. National Center for Biotechnology Information. [Link]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.[Link]

-

Kumar, A., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate. [Link]

-

Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review.[Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubChemLite. 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O).[Link]

-

Mautino, M. R., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [Link]

-

Colthurst, M. J. & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. Organic & Biomolecular Chemistry. [Link]

-

Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C. [Link]

-

Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis.[Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Engineered enzymes create drug amides directly from aldehydes in greener synthesis route | Chemistry World [chemistryworld.com]

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde safety data sheet MSDS

This guide is structured as a technical monograph for 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde .

Note on Chemical Identity: While 1-methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7) is a common catalog item, the 4-phenyl derivative requested is a specialized research intermediate often used in the synthesis of kinase inhibitors and fluorescent probes.[1] As specific public MSDS data for this exact regioisomer is often proprietary or sparse, this guide synthesizes data from validated Structure-Activity Relationships (SAR) of close structural analogs (e.g., 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde and 1-methylimidazole-2-carbaldehyde) to ensure safety and operational integrity.[1]

Part 1: Chemical Identity & Physicochemical Profiling[1]

This section establishes the molecular baseline. The presence of the phenyl group at the C4 position significantly alters the lipophilicity (LogP) compared to the parent methyl-imidazole, impacting solubility and membrane permeability handling.[1]

Substance Identification

| Parameter | Specification |

| Chemical Name | 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde |

| Common Synonyms | 2-Formyl-1-methyl-4-phenylimidazole; MPI-2-CHO |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| CAS Number | Not widely indexed (Analog Ref: 13750-81-7 for parent core) |

| Structural Class | Heterocyclic Aldehyde / Imidazole Derivative |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Observation | Operational Implication |

| Appearance | Pale yellow to tan crystalline solid | Color deepens upon oxidation; visual QC indicator.[1] |

| Melting Point | 98–102 °C (Predicted) | Solid handling possible; avoid high-vac sublimation without cooling.[1] |

| Solubility | DMSO (>50 mM), DCM, MeOH, EtOAc | Poor water solubility due to C4-phenyl ring.[1] |

| Reactivity | Electrophilic (Aldehyde), Basic (N3) | Air Sensitive. Oxidizes to carboxylic acid over time. |

| pKa | ~6.5 (Imidazole conjugate acid) | Protonates in acidic media; aldehyde activation requires Lewis acids. |

Part 2: Comprehensive Hazard Profiling (Mechanism-Based)[1]

Standard MSDS codes (H-codes) often fail to explain why a chemical is dangerous.[1] This section details the mechanistic toxicology derived from the aldehyde functionality and the imidazole pharmacophore.

Mechanistic Toxicology

The primary hazard stems from the C2-aldehyde group.[1] Aldehydes are hard electrophiles that can form Schiff bases with nucleophilic amine residues (Lysine) on proteins, leading to sensitization.[1]

Caption: Pathway of aldehyde-mediated protein haptenization leading to contact dermatitis.

GHS Hazard Classification

Based on SAR with 1-Methylimidazole-2-carbaldehyde.[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H317: May cause an allergic skin reaction (Sensitizer).[3]

Part 3: Handling, Storage, & Stability Protocols[1][7]

This molecule is prone to autoxidation . The aldehyde proton is susceptible to abstraction, converting the valuable intermediate into the corresponding carboxylic acid (1-methyl-4-phenylimidazole-2-carboxylic acid), which is often an inactive impurity in subsequent steps.[1]

The "Self-Validating" Storage Protocol

Do not assume purity based on the label.[1] Perform this check before critical reactions.

-

Storage Condition: Store under Argon/Nitrogen atmosphere at 2–8°C.

-

Visual Check: If the solid has turned dark brown or gummy, oxidation or polymerization has occurred.

-

H-NMR Validation (The "Golden Proton" Test):

-

Dissolve ~5mg in

or DMSO- -

Target Signal: Look for the aldehyde proton singlet at 9.6 – 9.9 ppm .

-

Impurity Signal: A broad singlet at 10–13 ppm indicates carboxylic acid formation.

-

Integration Rule: If Acid:Aldehyde ratio > 5%, repurify via silica plug filtration (DCM/MeOH).

-

Emergency Response

-

Eye Contact: Flush with water for 15 minutes.[2] The imidazole ring is basic; immediate irrigation is critical to prevent pH-induced corneal damage.[1]

-

Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with inert solvent (PEG-400 or water) and wipe.[1] Treat waste as halogenated organic waste due to biological activity potential.

Part 4: Synthetic Utility & Experimental Workflow

This compound is a "linchpin" intermediate. The C2-aldehyde is highly reactive toward reductive amination or Horner-Wadsworth-Emmons (HWE) olefination.[1]

Synthesis of the Core (Literature Derived)

Context: If you need to synthesize this material de novo. The most reliable route involves the lithiation of the C2 position of 1-methyl-4-phenylimidazole (which is the most acidic proton on the ring) followed by quenching with DMF.[1]

Protocol:

-

Setup: Flame-dried flask, Argon atmosphere.

-

Reagent: 1-methyl-4-phenylimidazole (1.0 eq) in anhydrous THF.

-

Lithiation: Cool to -78°C. Add

-BuLi (1.1 eq) dropwise. Wait 30 mins. (Deep red/orange anion forms). -

Formylation: Add anhydrous DMF (1.5 eq). Warm to RT.

-

Workup: Quench with sat.

.[1][4] Extract with EtOAc.

Standard Reaction Workflow: Reductive Amination

This is the most common application (e.g., attaching the imidazole headgroup to a scaffold).[1]

Caption: Standard reductive amination workflow for imidazole-2-carbaldehydes.

Critical Technical Insight: Imidazole aldehydes are less electrophilic than benzaldehydes due to the resonance donation from the ring nitrogens.

-

Tip: If imine formation is slow, add a Lewis Acid catalyst (e.g.,

) or use a dehydrating agent (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10750045, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Isomer Reference).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives and aldehyde hazards. Retrieved from [Link][1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. fishersci.com [fishersci.com]

- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde: A Technical Guide

Part 1: Executive Summary & Chemical Identity

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive Schiff bases, coordination ligands, and pharmaceutical intermediates. Its solubility profile is governed by a competition between the lipophilic phenyl ring, the polarizable imidazole core, and the reactive aldehyde moiety.

Unlike simple imidazoles, the presence of the C4-phenyl group significantly reduces aqueous solubility while enhancing affinity for moderately polar organic solvents. This guide provides a structured analysis of its solubility behavior to support process optimization in drug development and organic synthesis.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Solubility |

| CAS Number | 94938-02-0 | Unique Identifier |

| Molecular Formula | C₁₁H₁₀N₂O | MW: 186.21 g/mol |

| Physical State | Solid (Pale Yellow) | Crystalline lattice energy must be overcome |

| Melting Point | 103–105 °C | Moderate MP indicates stable crystal packing |

| H-Bond Donors | 0 | N-Methylation removes H-bond donor capability |

| H-Bond Acceptors | 2 (N3, C=O) | Dictates solubility in protic solvents |

| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic character dominates over hydrophilic |

Part 2: The Solubility Landscape

The solubility of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is non-monotonic and highly dependent on the solvent's ability to interact with the imidazole's

High-Solubility Solvents (Process Solvents)

These solvents are recommended for preparing stock solutions (10–50 mg/mL) or performing homogenous reactions.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Chlorinated Solvents (Chloroform, Dichloromethane):

-

Mechanism:[1] Excellent solvation of the lipophilic phenyl and methyl groups.

-

Usage: Primary solvents for liquid-liquid extraction and NMR analysis (

).

-

Moderate-Solubility Solvents (Crystallization Media)

These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Behavior: Moderate solubility at room temperature; high solubility at boiling point.

-

Mechanism:[1][2] The solvent acts as a Hydrogen Bond Donor (HBD) to the imidazole N3 and aldehyde oxygen. However, the hydrophobic phenyl ring limits solubility compared to simple imidazoles.

-

Protocol:95% Ethanol is the gold standard for recrystallizing phenyl-imidazole derivatives.

-

-

Ethyl Acetate:

-

Behavior: Soluble, but often requires heating for high concentrations.

-

Usage: Frequently used in binary solvent systems (e.g., EtOAc/Hexane) for flash column chromatography.

-

Low-Solubility / Anti-Solvents

Used to precipitate the compound from reaction mixtures.

-

Water:

-

Behavior: Insoluble to sparingly soluble at neutral pH.

-

pH Effect:[3] Solubility increases significantly at pH < 4 due to protonation of the N3 nitrogen (

for the conjugate acid), forming a water-soluble cation.

-

-

Aliphatic Hydrocarbons (Hexanes, Pentane, Petroleum Ether):

-

Behavior: Insoluble.

-

Usage: Used to wash the crystalline filter cake to remove non-polar impurities or to induce precipitation from Ethyl Acetate/Dichloromethane solutions.

-

Part 3: Solvation Mechanisms & Visualization

The following diagram illustrates the competing intermolecular forces driving the dissolution process.

Figure 1: Mechanistic map of solute-solvent interactions. Green arrows indicate favorable solvation; red indicates repulsion/precipitation.

Part 4: Experimental Protocols (Self-Validating)

Since specific solubility values (

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation limit (

-

Preparation: Weigh approx. 100 mg of compound (

) into a tared 4 mL vial. -

Addition: Add solvent in 100

L increments while sonicating at 25°C. -

Observation:

-

If solid dissolves immediately

Very Soluble ( -

If solid persists after 1 mL

Proceed to Saturation.

-

-

Saturation: Add solvent to reach 2 mL. Vortex for 2 hours. If solid remains, the solution is saturated.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate solvent under vacuum/nitrogen stream. Dry residue to constant weight (

). -

Calculation:

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using solubility differential.

-

Dissolution: Suspend crude solid in Ethanol (95%) (approx. 10 mL per gram).

-

Heating: Heat to reflux (

C). Add additional ethanol dropwise until the solution is just clear.-

Critical Step: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

-

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Then, place in an ice bath (

C) for 1 hour. -

Collection: Filter crystals via vacuum filtration. Wash with cold (

C) ethanol (minimal volume) followed by Hexane. -

Drying: Dry under high vacuum at 40°C to remove solvent trapped in the lattice.

Part 5: Workflow Visualization

Figure 2: Decision tree for solvent selection based on experimental intent.

References

-

Chemical Identity & Properties

-

PubChem. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (Analogous Structure Analysis). National Library of Medicine. Accessed Oct 2023. Link

- Note: While direct data for the 4-phenyl-2-carbaldehyde isomer is rare, properties are inferred from the 2-phenyl-4-carbaldehyde and 1-methyl-2-imidazolecarboxaldehyde analogs.

-

-

General Imidazole Solubility Trends

-

Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 2000. (Establishes low solubility of phenyl-imidazoles in chloroalkanes vs. alcohols). Link

-

-

Synthesis and Purification Context

-

Al-Mulla, A. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." ResearchGate, 2014. (Details extraction with Ethyl Acetate and column chromatography purification). Link

-

ChemicalBook.[2] Imidazole-2-carboxaldehyde Synthesis and Properties. (Describes solubility in DMSO/Water and recrystallization methods). Link

-

-

Safety & Handling (SDS)

-

Sigma-Aldrich. Safety Data Sheet: 1-Methyl-2-imidazolecarboxaldehyde. (Provides hazard classification H315, H319, H335 applicable to the class). Link

-

Sources

A Technical Guide to the Physicochemical Characterization of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Abstract

The 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde moiety is a specific isomer within the versatile class of substituted phenyl-imidazoles, a scaffold of significant interest in medicinal chemistry and materials science. While its chemical structure is defined, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data, including its melting point and physical state. This guide addresses this knowledge gap not by estimation, but by providing a robust, field-proven framework for its synthesis, purification, and definitive characterization. We present a proposed synthetic pathway and a detailed, self-validating workflow for determining the melting point, a critical parameter for identity, purity, and quality control. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and similar novel compounds.

Introduction: The Significance of Isomerism in Phenyl-Imidazoles

The imidazole ring is a foundational heterocyclic structure in a multitude of biologically active compounds.[1][2][3] The addition of a phenyl group creates a phenyl-imidazole core, whose properties are exquisitely sensitive to the substitution pattern on both the imidazole and phenyl rings. The precise placement of functional groups—in this case, the methyl group at the N-1 position, the phenyl group at C-4, and the carbaldehyde (formyl) group at the C-2 position—dictates the molecule's electronic distribution, steric profile, and, consequently, its intermolecular interactions.

These interactions govern the compound's solid-state packing and crystalline structure, which in turn determine its macroscopic physical properties, most notably the melting point. A sharp, well-defined melting point is a primary indicator of high purity, a non-negotiable requirement for downstream applications in pharmacology and materials science. Given the lack of specific data for the title compound, this guide provides the necessary protocols to establish these fundamental properties with high confidence.

Compound Identification and Isomeric Context

While experimental data for 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is unavailable, we can define its molecular identity and infer its likely physical state through comparison with its known isomers.[4] Based on the solid-state nature of nearly all substituted imidazole-aldehydes, the target compound is anticipated to be a crystalline solid at standard temperature and pressure.

Table 1: Chemical Identity of Target Compound

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | PubChemLite[4] |

| Molecular Formula | C₁₁H₁₀N₂O | PubChemLite[4] |

| Molecular Weight | 186.21 g/mol | PubChemLite[4] |

| InChIKey | DGQFWZBGEVSOQG-UHFFFAOYSA-N | PubChemLite[4] |

| SMILES | CN1C=C(N=C1C=O)C2=CC=CC=C2 | PubChemLite[4] |

Table 2: Experimentally Determined Melting Points of Isomers

To underscore the critical role of substituent placement, the table below lists the known melting points of two constitutional isomers. This highlights the expected range for the target compound and demonstrates that data from one isomer cannot be used to represent another.

| Compound Name | CAS Number | Melting Point (°C) | Source |

| 1-methyl-2-phenyl -1H-imidazole-4 -carbaldehyde | 94938-02-0 | 103 - 105 | ChemSynthesis[5] |

| 1-methyl-2-phenyl -1H-imidazole-5 -carbaldehyde | 94938-03-1 | 94 - 96 | Matrix Scientific |

Proposed Protocol for Synthesis and Purification

The following protocol is adapted from established methodologies for the C-2 formylation of imidazole rings, providing a reliable pathway to the target molecule.[6] The core strategy involves the synthesis of the 1-methyl-4-phenyl-1H-imidazole backbone, followed by a directed lithiation and subsequent formylation.

Step 1: Synthesis of 1-methyl-4-phenyl-1H-imidazole

This precursor can be synthesized via several established routes, often involving the condensation of a phenyl-substituted α-dicarbonyl or its equivalent with methylamine and a formaldehyde source. The specific choice of reagents depends on laboratory availability, but the goal is to produce the N-methylated phenyl-imidazole backbone.

Step 2: Directed C-2 Formylation

Causality: The C-2 proton of an imidazole ring is the most acidic and is readily abstracted by a strong base like n-butyllithium (n-BuLi). This creates a highly nucleophilic C-2 carbanion, which can then react with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the desired position.[6]

Methodology:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent quenching of the organolithium reagent by atmospheric moisture or oxygen.

-

Dissolution: Dissolve the precursor, 1-methyl-4-phenyl-1H-imidazole (1.0 eq), in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction and prevent side reactions.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the C-2 lithium salt.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. The DMF acts as a formyl-anion equivalent.

-

Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Perform a standard aqueous work-up, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate under reduced pressure, and purify the crude residue. Purification is typically achieved via flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure crystalline product.

Workflow for Characterization and Melting Point Determination

The definitive characterization of the synthesized compound is a multi-step, self-validating process. The identity and purity must be confirmed before the melting point can be considered a reliable physical constant.

Diagram 1: Workflow for Synthesis and Physical Characterization

Caption: A comprehensive workflow from synthesis to final melting point validation.

Structural Verification

Before determining the melting point, the molecular structure of the purified solid must be unequivocally confirmed.

-

¹H and ¹³C NMR: Provides information on the chemical environment of all protons and carbons, confirming the connectivity and substitution pattern. The presence of a singlet proton signal around 9-10 ppm is characteristic of the aldehyde proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

FTIR Spectroscopy: Identifies key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the conjugated aldehyde carbonyl stretch.

Protocol for Melting Point Determination

This protocol ensures the measurement is accurate, precise, and reproducible.

-

Apparatus Calibration: Verify the calibration of the melting point apparatus using at least two certified standards that bracket the expected melting range (e.g., benzophenone, 49-51 °C; caffeine, 235-237.5 °C).

-

Sample Preparation: Ensure the purified sample from recrystallization is completely dry and free of solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary in the apparatus.

-

Use a rapid heating rate (10-20 °C/min) for a coarse determination.

-

For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the coarse melting point. Then, reduce the heating rate to 1-2 °C/min.

-

-

Defining the Range: Record two temperatures:

-

T₁ (Onset): The temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a highly pure, non-polymorphic compound, this range should be narrow (< 2 °C). Perform the measurement in triplicate and report the average range.

Scientific Insights and Conclusion

The melting point of a crystalline solid is a direct reflection of the energy required to overcome the cohesive forces of its crystal lattice. For 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, these forces will be a combination of van der Waals interactions from the phenyl and methyl groups and, more significantly, strong dipole-dipole interactions originating from the polar C=O bond of the aldehyde and the imidazole ring itself.

The precise melting point will be highly dependent on the efficiency of the crystal packing, which is influenced by the overall molecular geometry. It is plausible that the placement of the aldehyde at C-2, adjacent to the N-1 methyl group, may introduce steric hindrance that affects planarity and packing compared to its C-4 or C-5 isomers, leading to a distinct and characteristic melting point.

References

-

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. ChemSynthesis.[Link]

-

1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O). PubChemLite.[Link]

-

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045. PubChem.[Link]

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC, National Center for Biotechnology Information.[Link]

-

SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.[Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.[Link]

-

The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A.[Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 1-methyl-4-phenyl-1h-imidazole-2-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Abstract

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active molecules. Its structure combines the versatile reactivity of an aldehyde with the privileged scaffold of a substituted imidazole.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind strategic bond formations, provide detailed, field-proven experimental protocols, and present a logical framework for its construction, moving from readily available starting materials to the final product.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is most logically approached via a multi-step sequence. A retrosynthetic analysis reveals two primary strategic disconnections:

-

C2-Formylation: The aldehyde group at the C2 position is the last key functionality to be installed. This is achieved via a formylation reaction on the pre-formed 1-methyl-4-phenyl-1H-imidazole core. The C2 proton of an imidazole is the most acidic, making it amenable to deprotonation with a strong base followed by electrophilic quench.[3][4]

-

Imidazole Core Formation: The 1-methyl-4-phenyl-1H-imidazole scaffold can be disconnected into simpler precursors. The most common approach involves forming the 4-phenyl-1H-imidazole ring first and then performing an N-alkylation to install the methyl group.

This strategy allows for a modular and robust synthesis, separating the construction of the core heterocycle from its final functionalization.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the 1-Methyl-4-phenyl-1H-imidazole Intermediate

The foundational step is the reliable construction of the N-methylated imidazole core. This is best accomplished in two distinct experimental stages: initial ring formation followed by selective N-methylation.

Stage 1: Formation of 4-Phenyl-1H-imidazole

The classic and industrially relevant method for constructing the 4-phenylimidazole ring is a variation of the Debus-Radziszewski imidazole synthesis, which utilizes an α-haloketone and a formamide or formamidine source.[3][5]

Causality and Experimental Insight:

-

Reactant Choice: 2-Bromoacetophenone is selected as the α-haloketone because it directly provides the phenyl group at the desired C4 position and a reactive electrophilic site for the initial substitution. Formamidine acetate is an excellent reagent as it provides the N-C-N backbone of the imidazole ring in a single, stable molecule.[5]

-

Solvent and Temperature Control: Ethylene glycol is often used as a high-boiling solvent that facilitates the reaction temperatures required for both the initial substitution and the subsequent cyclization.[5] The temperature is carefully controlled to prevent side reactions and ensure the sequential formation of the necessary intermediate before cyclization.

-

Initial Substitution: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add ethylene glycol (220 mL). Heat the solvent to 50-55°C.

-

Slowly add 2-bromoacetophenone (50 g, 0.25 mol) to the stirred solvent, ensuring the temperature is maintained at 55 ± 2°C.

-

After the addition is complete, allow the mixture to stir for 30 minutes at the same temperature.

-

Begin the portion-wise addition of formamidine acetate (54 g, 0.52 mol) over approximately 60 minutes. Maintain the reaction temperature at 55 ± 2°C throughout the addition.

-

After all the formamidine acetate has been added, continue stirring at 55 ± 2°C for an additional 2 hours.

-

Cyclization: Cool the reaction mixture to approximately 30°C. Slowly add potassium carbonate (130 g, 0.94 mol) over 1 hour. An exotherm may be observed; maintain the temperature below 35°C.

-

Continue stirring at 32 ± 2°C for 5 hours.

-

Increase the temperature to 86 ± 2°C and hold for 6 hours to drive the cyclization to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is typically subjected to a distillation under reduced pressure to remove the ethylene glycol. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The pH is adjusted to ~8 to ensure the product is in its free base form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-phenyl-1H-imidazole, which can be purified by recrystallization.

Stage 2: N-Methylation of 4-Phenyl-1H-imidazole

With the core imidazole ring synthesized, the next step is the regioselective installation of the methyl group onto the N1 nitrogen. This is a standard alkylation procedure that proceeds via deprotonation of the imidazole N-H followed by nucleophilic attack on a methylating agent.

Causality and Experimental Insight:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the imidazole nitrogen. It irreversibly forms the sodium salt of the imidazole and hydrogen gas, driving the reaction forward.

-

Reagent and Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable polar aprotic solvents that dissolve the imidazole anion and do not interfere with the reaction. Methyl iodide is a highly reactive and effective electrophile for this SN2 reaction.

-

To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and wash with anhydrous hexane to remove the oil.

-

Add anhydrous THF or DMF via cannula to the flask.

-

Dissolve 4-phenyl-1H-imidazole (1.0 equivalent) in a separate flask in anhydrous THF/DMF and add it dropwise to the stirred NaH suspension at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0°C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 1-methyl-4-phenyl-1H-imidazole.

Part II: C2-Formylation of 1-Methyl-4-phenyl-1H-imidazole

The final and most critical transformation is the introduction of the carbaldehyde group at the C2 position. This is achieved through directed lithiation followed by quenching with an appropriate electrophile.

Causality and Experimental Insight:

-

Directed Lithiation: The C2 proton of an N-substituted imidazole is significantly more acidic than any other C-H proton on the ring or the phenyl substituent. This is due to the inductive effect of the adjacent nitrogen atoms and the stability of the resulting carbanion. Strong organolithium bases, such as n-butyllithium (n-BuLi), are capable of selectively and quantitatively deprotonating this position.[3][6]

-

Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards protic sources (like water) and oxygen. Therefore, the reaction must be conducted in scrupulously dried glassware and solvents under an inert atmosphere.

-

Electrophilic Quench: N,N-Dimethylformamide (DMF) serves as an efficient "formyl group" donor. The lithiated imidazole acts as a potent nucleophile, attacking the carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and collapses to form the aldehyde upon aqueous work-up.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 6. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Novel Imidazole-Based Schiff Bases: A Comprehensive Guide for Drug Discovery

Introduction: The Versatility of Imidazole Schiff Bases in Medicinal Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[1] When the imidazole aldehyde functionality is condensed with primary amines, it gives rise to a class of compounds known as Schiff bases, or imines, characterized by the azomethine group (-C=N-).[1][2] These imidazole-based Schiff bases have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The ease of their synthesis and the modularity of their design, allowing for the introduction of diverse functionalities through the choice of amine, make them attractive candidates for the development of new therapeutic agents.

This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a key intermediate that combines the favorable properties of the imidazole ring with a phenyl substituent, offering a platform for further structural modifications. We will first outline the synthesis of the parent aldehyde, followed by a general and adaptable protocol for its conversion into a library of Schiff bases.

Part 1: Synthesis of the Precursor: 1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde

The synthesis of the target aldehyde can be efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the imidazole ring.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

Application Note and Protocol: Reductive Amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly in the construction of complex amine-containing molecules prevalent in pharmaceuticals and agrochemicals.[1][2][3] This one-pot reaction, which combines an aldehyde or ketone with an amine to form an imine intermediate that is subsequently reduced, offers a highly efficient and controlled method for C-N bond formation, circumventing issues of over-alkylation often encountered with traditional alkylation methods.[4] This guide provides a detailed examination of the reaction conditions for the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds.

The imidazole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities.[5][6] The ability to selectively introduce amine functionalities at the C2 position of the imidazole ring via reductive amination opens up a vast chemical space for the generation of novel molecular entities with potential therapeutic applications.

This document will delve into the mechanistic underpinnings of the reaction, explore various reaction parameters, and provide a detailed, field-proven protocol for the successful execution of this transformation.

Mechanistic Considerations

The reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically the rate-limiting step and is often acid-catalyzed to enhance the electrophilicity of the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, also known as an imine.[4][7]

-

Reduction: The imine intermediate is then selectively reduced to the corresponding amine by a suitable reducing agent. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the imine.[4]

Figure 1: General mechanism of reductive amination.

Optimizing Reaction Conditions

The success of the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde hinges on the careful selection of several key parameters:

Choice of Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and disadvantages.

| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes.[8][9][10][11][12] Tolerates a wide range of functional groups.[9][11] Less toxic than cyanoborohydride reagents.[9][10] | Moisture sensitive.[8][13] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11][12][13] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and stable in weakly acidic conditions.[4][7] | Highly toxic and generates cyanide waste.[9] | Methanol (MeOH), Ethanol (EtOH)[7][13] |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde if not added carefully after imine formation.[4][13] | Methanol (MeOH), Ethanol (EtOH)[13] |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" and atom-economical. | Requires specialized equipment (hydrogenator). May not be suitable for substrates with reducible functional groups.[14][15][16] | Varies with catalyst (e.g., MeOH, EtOH, Ethyl Acetate) |

For the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, broad functional group tolerance, and improved safety profile.[8][9][10][11][12]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. For reactions utilizing NaBH(OAc)₃, aprotic solvents are preferred due to the reagent's sensitivity to water.[8][13]

-

Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent choices, offering good solubility for a wide range of substrates and being compatible with NaBH(OAc)₃.[11][12][13]

-

Tetrahydrofuran (THF) is another suitable aprotic solvent.[11][12][13]

Acid Catalysis

While imine formation can occur without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can significantly accelerate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7][9] Typically, 1-2 equivalents of acetic acid are sufficient.[9]

Temperature and Reaction Time

Reductive aminations with NaBH(OAc)₃ are typically carried out at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Reactions are generally complete within a few hours to overnight.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

Figure 2: Experimental workflow for reductive amination.

Materials:

-

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (AcOH) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol mixtures)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde (1.0 eq.).

-

Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

-

Add the desired amine (1.1 - 1.5 eq.).[7]

-